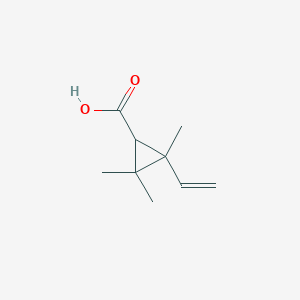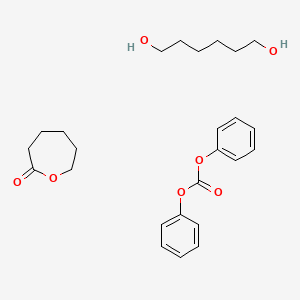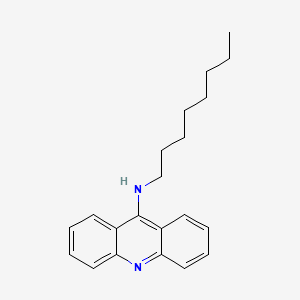
2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid is a chemical compound known for its unique structure and properties. It features a cyclopropane ring substituted with ethenyl and carboxylic acid groups, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid typically involves multi-step reactions. One common method includes the use of magnesium in ether, followed by treatment with toluene-p-sulphonic acid and sulphuric acid in tetrahydrofuran . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may be used in studying biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and interact with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the ethenyl and trimethyl substitutions.
2-Methyl-2,3,3-trimethylcyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethenyl group.
Uniqueness: 2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring with ethenyl and carboxylic acid groups. This structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
105955-16-6 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-5-9(4)6(7(10)11)8(9,2)3/h5-6H,1H2,2-4H3,(H,10,11) |
InChI Key |
TWAHGHDFJKPVQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C=C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)
![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)

![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)








